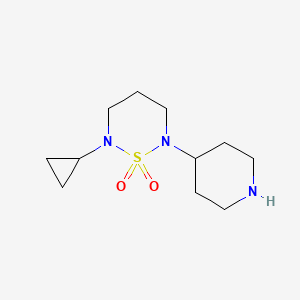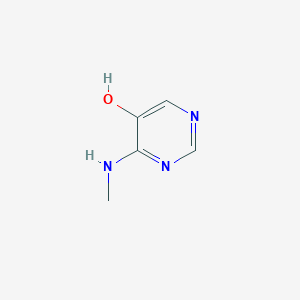![molecular formula C8H8N4 B14877916 Imidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14877916.png)
Imidazo[1,5-a]pyridine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,5-a]pyridine-1-carboximidamide is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The unique structure of this compound allows it to interact with biological targets in a specific manner, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine-1-carboximidamide typically involves the cyclization of substituted picolinaldehydes, amines, and formaldehyde. This reaction is carried out under mild conditions, often using catalysts such as BF3·Et2O to facilitate the formation of the imidazo[1,5-a]pyridine core . Another method involves the use of molecular iodine (I2) to mediate the oxidative annulation of 2-pyridyl ketones and alkylamines .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials. The process is optimized to achieve high yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyridine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base, alkyl halides in the presence of a nucleophile, and sulfonyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Imidazo[1,5-a]pyridine-1-carboximidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar applications in medicinal chemistry and materials science.
Imidazo[4,5-b]pyridine: Known for its use in the development of pharmaceuticals and agrochemicals.
Uniqueness: Imidazo[1,5-a]pyridine-1-carboximidamide is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. These properties enable it to interact with biological targets in a manner that is different from other imidazo-pyridine derivatives, making it a valuable scaffold for drug discovery and other applications.
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
imidazo[1,5-a]pyridine-1-carboximidamide |
InChI |
InChI=1S/C8H8N4/c9-8(10)7-6-3-1-2-4-12(6)5-11-7/h1-5H,(H3,9,10) |
InChI Key |
CODOHHOMIHFSOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid](/img/structure/B14877836.png)



![(1,1-Dioxidobenzo[d]isothiazol-3-yl)-L-isoleucine](/img/structure/B14877861.png)


![3-[(2E)-2-(3-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B14877870.png)
![N-(benzo[d]thiazol-2-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B14877873.png)


![N'-[(Z)-(3-methoxy-4-propoxyphenyl)methylidene]carbamohydrazonothioic acid](/img/structure/B14877888.png)
![N-[2-(2,4-dimethoxyphenyl)ethyl]-4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B14877898.png)

